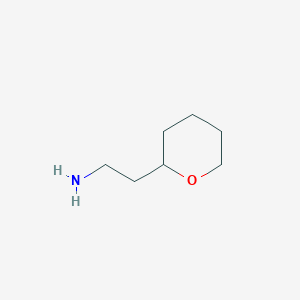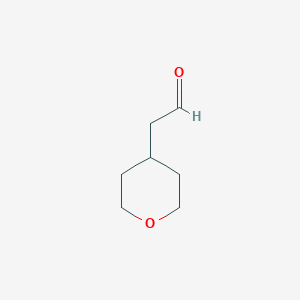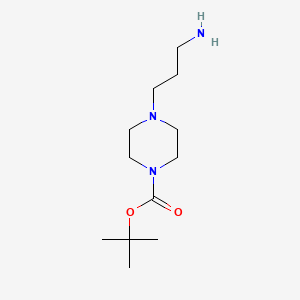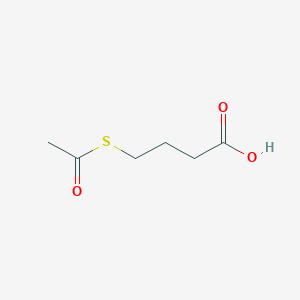
4-Iodo-2-(trifluoromethyl)benzoic acid
Overview
Description
4-Iodo-2-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 954815-11-3 . It has a molecular weight of 316.02 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4F3IO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Hypervalent Iodine Reagents
4-Iodo-2-(trifluoromethyl)benzoic acid, a derivative of iodo benzoic acid, is significant in the preparation of new recyclable iodine(III) reagents. Yusubov et al. (2008) describe the use of 3-iodosylbenzoic acid derivatives in synthesis, emphasizing the recyclability of these compounds in chemical reactions, which is valuable in green chemistry practices (Yusubov et al., 2008).
Structure-Metabolism Relationships
Ghauri et al. (1992) investigated the structure-metabolism relationships of substituted benzoic acids, including trifluoromethyl benzoic acids. Their study highlights the significance of understanding the physicochemical properties that influence metabolism, which is crucial for drug design and understanding enzyme mechanisms (Ghauri et al., 1992).
Thermodynamics of Iodobenzoic Acids
The thermodynamic properties of iodobenzoic acids, including 4-iodobenzoic acid, were explored by Tan and Sabbah (1994). Their research provides insights into the sublimation and fusion processes of these compounds, which is essential for understanding their stability and behavior under different conditions (Tan & Sabbah, 1994).
Polymeric Systems with Antithrombogenic Activity
Rodri´guez et al. (1999) described the use of a polyacrylic derivative of Triflusal, which is structurally related to trifluoromethyl benzoic acid, in creating resorbable coatings for vascular grafts. This application demonstrates the potential of these compounds in biomedical engineering and materials science (Rodri´guez et al., 1999).
Directed Lithiation and Electrophilic Substitution
Bennetau et al. (1995) conducted research on the directed lithiation of unprotected benzoic acids, which can include derivatives like this compound. Their findings are crucial for synthetic chemistry, providing methods for functionalizing benzoic acids in specific positions (Bennetau et al., 1995).
Catalytic Synthesis Applications
Shiina (2004) developed an efficient method for synthesizing carboxylic esters and lactones using benzoic anhydride with electron-withdrawing substituents, like trifluoromethyl benzoic acid. This research is significant for organic synthesis and pharmaceutical chemistry (Shiina, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a biochemical reagent and its specific biological targets may depend on the context of the research .
Mode of Action
As a biochemical reagent, it may interact with various biological targets depending on the specific experimental setup .
Biochemical Pathways
Similar compounds have been used in the synthesis of various derivatives and in the investigation of ligand binding with chaperones .
Pharmacokinetics
It is known that the compound has a molecular weight of 31602, which may influence its bioavailability .
Result of Action
As a biochemical reagent, its effects would likely depend on the specific experimental context .
Action Environment
The action, efficacy, and stability of 4-Iodo-2-(trifluoromethyl)benzoic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound in a refrigerator to maintain its stability . Furthermore, it is advised to handle the compound in a well-ventilated area to avoid inhalation .
Properties
IUPAC Name |
4-iodo-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQLEPZNGCNYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589916 | |
| Record name | 4-Iodo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954815-11-3 | |
| Record name | 4-Iodo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

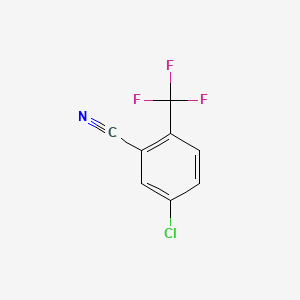



![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B1318788.png)

